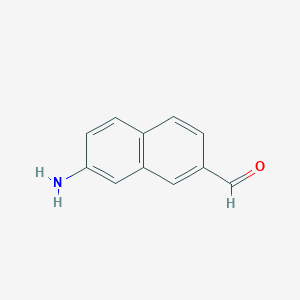
7-Amino-2-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-naphthaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group (-NH2) and an aldehyde group (-CHO) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-naphthaldehyde typically involves the nitration of 2-naphthaldehyde to form 7-nitro-2-naphthaldehyde, followed by reduction to yield the desired amino compound. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products:
Oxidation: 7-Amino-2-naphthoic acid.
Reduction: 7-Amino-2-naphthyl alcohol.
Substitution: Various azo compounds depending on the coupling partner.
Scientific Research Applications
7-Amino-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including dyes, pigments, and pharmaceuticals.
Biology: The compound can be used in the development of fluorescent probes and sensors for detecting biological molecules and metal ions.
Industry: this compound is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism by which 7-Amino-2-naphthaldehyde exerts its effects depends on its specific application. For example, in the development of fluorescent probes, the compound’s fluorescence properties are utilized to detect the presence of target molecules. The amino and aldehyde groups can interact with various molecular targets, leading to changes in fluorescence that indicate the presence of specific analytes. In medicinal applications, the compound may interact with biological pathways and molecular targets to exert therapeutic effects, such as inhibiting the growth of cancer cells.
Comparison with Similar Compounds
2-Amino-1-naphthaldehyde: Similar structure but with the amino and aldehyde groups in different positions.
7-Nitro-2-naphthaldehyde: The nitro derivative of 2-naphthaldehyde, used as an intermediate in the synthesis of 7-Amino-2-naphthaldehyde.
2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group instead of an amino group, used in the synthesis of Schiff bases and metal complexes.
Uniqueness: this compound is unique due to the presence of both amino and aldehyde functional groups on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form Schiff bases and fluorescent compounds makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
7-aminonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-7H,12H2 |
InChI Key |
KYFBAEVWQNJXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















